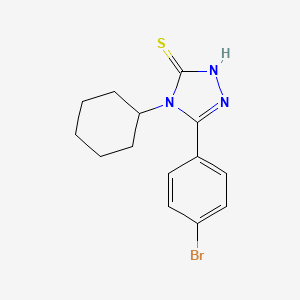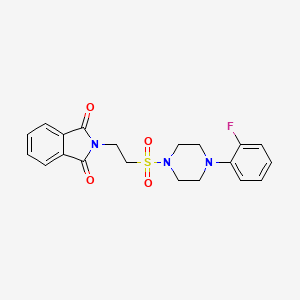
2-(2-((4-(2-氟苯基)哌嗪-1-基)磺酰基)乙基)异吲哚啉-1,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is a complex organic compound characterized by its unique structure, which includes an isoindoline-1,3-dione core, a piperazine ring, and a fluorophenyl group.
科学研究应用
作用机制
Target of Action
The primary target of 2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is the acetylcholinesterase enzyme . Acetylcholinesterase plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of this enzyme can enhance the duration of action of acetylcholine, which is beneficial in conditions like Alzheimer’s disease .
Mode of Action
2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione interacts with its target, the acetylcholinesterase enzyme, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft .
Biochemical Pathways
The primary biochemical pathway affected by 2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is the cholinergic pathway . By inhibiting acetylcholinesterase, this compound prolongs the action of acetylcholine, enhancing cholinergic neurotransmission. This can have downstream effects on various physiological processes regulated by acetylcholine, including muscle contraction, heart rate, and memory.
Result of Action
The molecular and cellular effects of 2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione’s action primarily involve the enhancement of cholinergic neurotransmission . By inhibiting acetylcholinesterase, this compound increases the concentration of acetylcholine in the synaptic cleft, which can lead to enhanced neuronal communication and potential improvements in conditions characterized by decreased cholinergic activity, such as Alzheimer’s disease .
生化分析
Biochemical Properties
The compound interacts with various enzymes and proteins, influencing biochemical reactions. For instance, it has been found to exhibit inhibitory activity towards acetylcholinesterase, an enzyme crucial in neurotransmission . This interaction suggests a potential role for 2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione in managing neurological conditions such as Alzheimer’s disease .
Cellular Effects
At the cellular level, 2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione influences various processes. It has been found to modulate the dopamine receptor D2, suggesting a potential application as antipsychotic agents . Furthermore, it has shown anticonvulsant activity in animal models, indicating a potential role in managing epilepsy .
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. It binds to the human dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site . This binding interaction can trigger the inhibition of adenylyl cyclase and hence cAMP formation .
Temporal Effects in Laboratory Settings
Its anticonvulsant activity has been observed at a specific dose in animal models .
Dosage Effects in Animal Models
In animal models, the effects of the compound vary with different dosages. For instance, a specific dose of the compound exhibited anticonvulsant activity in a maximal electroshock (MES) model .
Metabolic Pathways
Its interaction with the dopamine receptor D2 suggests involvement in dopamine-related metabolic pathways .
Transport and Distribution
The transport and distribution of the compound within cells and tissues are likely influenced by its interactions with various proteins and receptors. For instance, its interaction with the dopamine receptor D2 suggests potential distribution within dopaminergic neurons .
Subcellular Localization
The subcellular localization of 2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is likely influenced by its biochemical interactions. Its interaction with the dopamine receptor D2, a membrane protein, suggests potential localization within the cell membrane .
准备方法
The synthesis of 2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione typically involves multiple steps. One common synthetic route starts with the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . This intermediate is then reacted with 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione and potassium thiocyanate to produce a thiocyanate intermediate, which is further combined with aryl diazonium salts to yield the final product .
化学反应分析
2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
相似化合物的比较
2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione can be compared with other similar compounds, such as:
2-(2-(4-(2-Chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione: This compound has a chlorobenzyl group instead of a fluorophenyl group, which may affect its reactivity and biological activity.
N-arylsulfonyl-3-acetylindole derivatives: These compounds share a similar sulfonyl group but differ in their core structures, leading to different applications and properties. The uniqueness of 2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
2-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c21-17-7-3-4-8-18(17)22-9-11-23(12-10-22)29(27,28)14-13-24-19(25)15-5-1-2-6-16(15)20(24)26/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDINZCQSIISBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B2578139.png)
![3,9-Dimethyl-1,7-bis(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2578141.png)
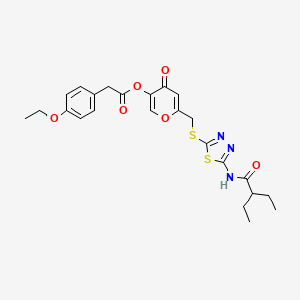
![Ethyl 4-(4-ethoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2578146.png)
![2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2578148.png)
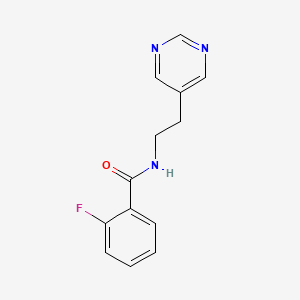
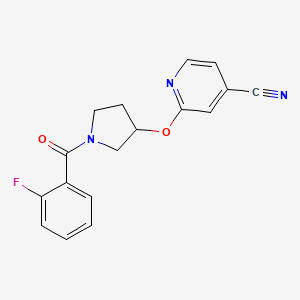
![2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2578152.png)
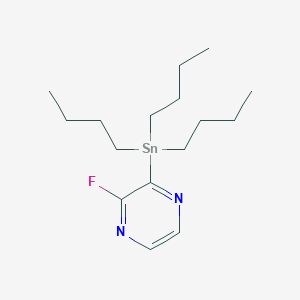
![7-chloro-2-(2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2578154.png)
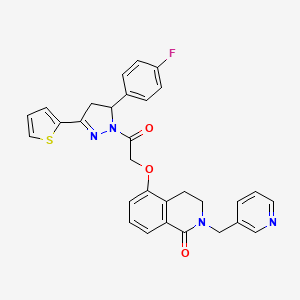
![N-(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2578156.png)
![N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2578158.png)
